1-(3-bromopropyl)Piperidine

Description

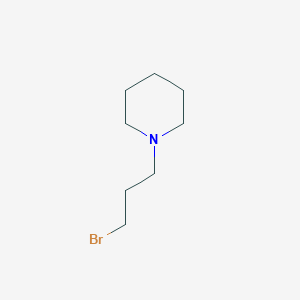

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN/c9-5-4-8-10-6-2-1-3-7-10/h1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMWECARVLBXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515923 | |

| Record name | 1-(3-Bromopropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61272-70-6 | |

| Record name | 1-(3-Bromopropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Bromopropyl Piperidine and Analogues

Direct Alkylation of Piperidine (B6355638) Ring Systems

Direct alkylation of the piperidine nitrogen is a common and straightforward method for the synthesis of 1-(3-bromopropyl)piperidine. This approach leverages the nucleophilic character of the secondary amine in piperidine to react with a suitable electrophilic bromopropyl source.

Utilizing 1,3-Dibromopropane (B121459) in N-Alkylation Protocols

A frequently employed method for the synthesis of this compound involves the direct N-alkylation of piperidine with 1,3-dibromopropane. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of piperidine attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, leading to the displacement of a bromide ion.

The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrobromic acid formed as a byproduct. The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being commonly used to facilitate the reaction. Elevated temperatures, often at reflux, are generally required to drive the reaction to completion. A similar approach has been used in the synthesis of 1-(3-bromopropyl)pyrrolidine (B37976) hydrobromide, highlighting the general applicability of this method.

One of the challenges with this method is the potential for over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt where a second molecule of piperidine reacts with the newly formed this compound. To minimize this side reaction, a large excess of 1,3-dibromopropane is often used. nih.gov For instance, in the synthesis of related 1-(alkyl)-3-phenylpiperidine-2,6-diones, a significant excess of 1,3-dibromopropane was used to favor the formation of the desired mono-alkylated product. nih.gov

Table 1: Reaction Parameters for N-Alkylation with 1,3-Dibromopropane

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| Piperidine | 1,3-Dibromopropane | Potassium Carbonate | Acetonitrile/DMF | Reflux | This compound |

| 2-Phenylglutarimide | 1,3-Dibromopropane | Potassium Carbonate/DBU | Acetone | Reflux | 1-(3-Bromopropyl)-3-phenylpiperidine-2,6-dione |

Optimization of Reaction Conditions and Mechanistic Considerations in Piperidine N-Functionalization

The efficiency of the N-alkylation of piperidine can be significantly influenced by the reaction conditions. The choice of base, solvent, temperature, and the nature of the alkylating agent all play a critical role in determining the yield and selectivity of the reaction. researchgate.net

For the N-alkylation of piperidines, various bases such as potassium carbonate, sodium hydride (NaH), and N,N-diisopropylethylamine (Hünig's base) have been employed. researchgate.net The use of a strong base like NaH in an anhydrous solvent like DMF can be effective, but requires careful handling due to its reactivity. researchgate.net A milder approach involves using potassium carbonate in a solvent like acetonitrile or DMF at room temperature. researchgate.net

The mechanism of N-alkylation of amines like piperidine with alkyl halides is a classic SN2 reaction. ucalgary.ca The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. ucalgary.ca A key consideration is that the product of the initial alkylation, a secondary amine in the case of a primary amine starting material or a tertiary amine from a secondary amine, is often more nucleophilic than the starting amine. This can lead to subsequent alkylations and the formation of a mixture of products. masterorganicchemistry.com To achieve selective monoalkylation, reaction conditions must be carefully controlled, for instance, by the slow addition of the alkylating agent to an excess of the amine. researchgate.net

In some cases, phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial, particularly in biphasic reaction systems, to facilitate the transfer of the nucleophile to the organic phase where the alkylating agent resides. acs.org

Table 2: Common Conditions for Piperidine N-Alkylation

| Base | Solvent | Temperature | Key Considerations |

| K2CO3 | Acetonitrile, DMF | Room Temperature to Reflux | Mild conditions, commonly used. |

| NaH | DMF | 0°C to Room Temperature | Strong base, requires anhydrous conditions. |

| N,N-diisopropylethylamine | Acetonitrile | Room Temperature | Non-nucleophilic base, minimizes side reactions. |

Halogenation of Piperidine-Substituted Alcohols

An alternative synthetic route to this compound involves the conversion of a hydroxyl group in a pre-functionalized piperidine derivative into a bromide. This two-step approach first requires the synthesis of the corresponding alcohol, 3-(piperidin-1-yl)propan-1-ol, followed by a halogenation reaction.

Employment of Hydrohalic Acids for Bromide Introduction

A standard method for converting alcohols to alkyl bromides is the use of hydrobromic acid (HBr). chemguide.co.uk The reaction of 3-(piperidin-1-yl)propan-1-ol with concentrated aqueous HBr can yield this compound hydrobromide. The reaction typically involves heating the alcohol with the acid. google.com

The mechanism involves the protonation of the alcohol's hydroxyl group by the strong acid, forming a good leaving group (water). The bromide ion, a good nucleophile, then attacks the carbon atom via an SN2 mechanism, displacing the water molecule. For primary alcohols, this reaction generally proceeds without rearrangement. masterorganicchemistry.com

In some cases, instead of using aqueous HBr directly, a mixture of sodium or potassium bromide and a strong acid like sulfuric acid is used to generate HBr in situ. chemguide.co.uk However, care must be taken as sulfuric acid can cause side reactions, particularly with secondary and tertiary alcohols. chemguide.co.uk

Alternative Halogenating Reagents and Associated Reaction Pathways

Besides hydrohalic acids, a variety of other reagents can be used to convert alcohols to alkyl bromides, often under milder conditions. Phosphorus tribromide (PBr₃) is a classic reagent for this transformation. masterorganicchemistry.com The reaction of an alcohol with PBr₃ typically proceeds with inversion of configuration at a chiral center. masterorganicchemistry.com

Another common and convenient brominating agent is N-bromosuccinimide (NBS). cambridgescholars.commasterorganicchemistry.com While NBS is frequently used for allylic and benzylic brominations, it can also be employed for the conversion of alcohols to alkyl bromides, often in the presence of a triphenylphosphine (B44618) (the Appel reaction). masterorganicchemistry.com

Other phosphorus-based reagents like triphenylphosphine in combination with carbon tetrabromide (CBr₄) also effectively convert alcohols to bromides. The reaction proceeds through a phosphonium (B103445) salt intermediate.

Table 3: Reagents for the Conversion of Alcohols to Alkyl Bromides

| Reagent | Reaction Conditions | Mechanism | Key Features |

| HBr | Heating | SN2 | Simple, but can be harsh. |

| PBr3 | Typically at low temperature | SN2 | Good for primary and secondary alcohols; inversion of configuration. |

| NBS/PPh3 | Mild conditions | Appel Reaction | Milder conditions, good for a variety of alcohols. |

| CBr4/PPh3 | Mild conditions | Similar to Appel Reaction | Effective for a range of alcohols. |

Advanced Synthetic Approaches to Piperidine-Derived Bromopropyl Compounds

Modern organic synthesis has seen the development of more sophisticated methods for the construction of functionalized piperidines. While not always directly applied to the synthesis of this compound itself, these advanced strategies offer potential for creating a diverse range of analogues.

Multicomponent reactions, for example, allow for the construction of highly functionalized piperidines in a single step from simple starting materials. tandfonline.com These reactions often involve the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity.

Another area of advancement is the catalytic functionalization of the piperidine ring. For instance, rhodium-catalyzed C-H activation can be used to introduce functional groups at specific positions on the piperidine ring. nih.gov While this has been demonstrated for the introduction of arylacetate groups, similar strategies could potentially be adapted for the introduction of a bromopropyl chain.

Furthermore, novel cyclization strategies are continuously being developed for the synthesis of the piperidine ring itself. nih.gov These methods, which can involve metal-catalyzed reactions or organocatalytic processes, provide access to a wide variety of substituted piperidines that could then be further elaborated to include a bromopropyl side chain. nih.govrsc.org

Organolithium-Mediated Transformations and Subsequent Bromide Installation

Organolithium reagents are powerful tools in organic synthesis, enabling the functionalization of otherwise unreactive C-H bonds. ionike.com In the context of piperidine chemistry, the use of n-butyllithium (n-BuLi) to deprotonate N-protected piperidines, followed by quenching with an electrophile, provides a versatile route to substituted piperidines. ionike.comresearchgate.net

A common strategy involves the use of an N-Boc (tert-butoxycarbonyl) protecting group, which directs the lithiation to the C2 position of the piperidine ring. The resulting organolithium intermediate can then be reacted with a suitable electrophile. For the synthesis of this compound, a potential pathway involves the lithiation of N-Boc-piperidine followed by reaction with 1,3-dibromopropane. Subsequent deprotection of the Boc group would yield the target compound. While direct experimental data for this specific transformation is not detailed in the provided sources, the general methodology is well-established for the synthesis of various 1-substituted piperidines. researchgate.netnih.gov

For instance, the lithiation of N-Boc-1,2,3,4-tetrahydroisoquinoline with n-BuLi at -50 °C, followed by quenching with 1,3-dibromopropane, has been successfully employed to introduce a 3-bromopropyl group at the 1-position. researchgate.net A similar approach could be envisioned for the synthesis of this compound. The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and minimizing side reactions. In situ IR spectroscopy can be a valuable tool for optimizing these conditions. researchgate.net

An alternative approach involves the reaction of a pre-formed organolithium reagent with a piperidine derivative. However, the direct synthesis of this compound via this route is less common. More frequently, piperidine itself is alkylated using a haloalkane in the presence of a base. publish.csiro.au

| Reagent/Starting Material | Transformation | Key Features |

| N-Boc-piperidine | Lithiation with n-BuLi followed by alkylation with 1,3-dibromopropane | Directed lithiation at C2; versatile for introducing various substituents. ionike.comresearchgate.net |

| N-Boc-1,2,3,4-tetrahydroisoquinoline | Lithiation and reaction with 1,3-dibromopropane | Successful introduction of a 3-bromopropyl group. researchgate.net |

Stereoselective Synthesis of Chiral Analogues and Intermediates

The development of stereoselective methods for the synthesis of chiral piperidine analogues is of great importance, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. researchgate.net Several strategies have been developed to control the stereochemical outcome of reactions involving the piperidine scaffold.

One approach involves the use of chiral catalysts. For example, rhodium-catalyzed asymmetric C-H insertion reactions have been employed for the site-selective and stereoselective functionalization of the piperidine ring. chemicalbook.com The choice of both the catalyst and the nitrogen protecting group can control the position and stereochemistry of the newly introduced functional group. chemicalbook.com

Another powerful strategy is the dearomatization of pyridine (B92270) derivatives. A stepwise dearomatization/borylation of pyridines provides access to enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates for the synthesis of chiral piperidines. achemblock.com This method has been successfully applied to the synthesis of the antidepressant drug (-)-paroxetine. achemblock.com

Furthermore, a modular and highly diastereoselective [5+1] cycloaddition approach has been developed for the synthesis of substituted piperidin-4-ols. researchgate.net This method utilizes homopropargylic amines, which can be prepared with excellent enantiomeric excess from chiral sulfinyl imines. researchgate.net The resulting piperidine has a free nitrogen atom, allowing for further derivatization.

| Method | Key Features | Application |

| Rhodium-catalyzed C-H insertion | Site- and stereoselective functionalization of the piperidine ring. chemicalbook.com | Synthesis of positional analogues of methylphenidate. chemicalbook.com |

| Dearomatization/borylation of pyridines | Access to enantioenriched 3-boryl-tetrahydropyridines. achemblock.com | Synthesis of (-)-paroxetine. achemblock.com |

| [5+1] Cycloaddition | Highly flexible and diastereoselective synthesis of piperidin-4-ols. researchgate.net | Synthesis of various substituted piperidines with a free nitrogen. researchgate.net |

One-Pot Protocols for Amino-Functionalized Scaffolds

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot protocols have been developed for the synthesis of functionalized piperidines. These methods often involve multicomponent reactions where several starting materials are combined in a single reaction vessel to generate a complex product.

A notable example is the one-pot, multi-component condensation of aldehydes, amines, and β-ketoesters to produce highly substituted piperidines. ias.ac.in This reaction can be catalyzed by environmentally friendly catalysts such as sodium lauryl sulfate (B86663) (SLS) in water at room temperature. ias.ac.in Another approach utilizes phenylboronic acid as a catalyst for the three-component reaction of substituted anilines, 1,3-dicarbonyl compounds, and aromatic aldehydes.

Furthermore, a one-pot synthesis of N-substituted secondary amines has been developed from nitro and nitrile compounds and alcohols. ionike.com This method provides a clean and economical route to a wide range of N-alkylated amines with good to excellent yields. ionike.com For the synthesis of this compound, a direct N-alkylation of piperidine with 1,3-dibromopropane is a straightforward one-pot approach. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like DMF. publish.csiro.au The coupling ratio of the reactants can be adjusted to favor the mono-alkylated product.

| Reaction Type | Catalysts/Reagents | Key Features |

| Multi-component condensation | Sodium lauryl sulfate (SLS) ias.ac.in | Environmentally friendly, high yields, simple workup. ias.ac.in |

| Three-component reaction | Phenylboronic acid | Efficient synthesis of functionalized piperidines. |

| N-alkylation | Potassium carbonate publish.csiro.au | Direct synthesis of N-alkylated piperidines from alkyl halides. publish.csiro.au |

Reactivity and Chemical Transformations of 1 3 Bromopropyl Piperidine

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromopropyl Moiety

The carbon-bromine bond in 1-(3-bromopropyl)piperidine allows it to participate as an electrophilic partner in various metal-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide. tcichemicals.commusechem.com While traditionally used for sp²-hybridized carbons (aryl or vinyl halides), modern advancements have extended its utility to unactivated sp³-hybridized alkyl halides. thieme-connect.com

The coupling of this compound with an arylboronic acid would proceed via a catalytic cycle involving a palladium catalyst.

General Reaction Scheme: C₅H₁₀N-(CH₂)₃-Br + R-B(OH)₂ --(Pd catalyst, Base)--> C₅H₁₀N-(CH₂)₃-R

Catalysts : Palladium complexes are most common, often with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. tcichemicals.comthieme-connect.com Nickel-based catalysts have also emerged as a cost-effective and efficient alternative for coupling with challenging substrates. tcichemicals.comthieme-connect.com The PEPPSI-iPr catalyst, for example, has shown high efficiency in Suzuki couplings. organic-chemistry.org

Bases : A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle. tcichemicals.com

Reaction Conditions : The reaction is typically carried out in an organic solvent under an inert atmosphere. Microwave-assisted protocols can significantly reduce reaction times. organic-chemistry.org Research has shown that nickel pincer complexes can effectively catalyze the Suzuki-Miyaura coupling of unactivated alkyl halides, including substrates like (3-bromopropoxy)benzene, which is structurally analogous to this compound. thieme-connect.com The successful coupling of this compound has been documented. bac-lac.gc.ca

| Component | Example | Purpose |

| Electrophile | This compound | Provides the alkyl moiety |

| Nucleophile | Arylboronic Acid (R-B(OH)₂) | Provides the aryl moiety |

| Catalyst | Pd(PPh₃)₄, PEPPSI-iPr, NiCl₂(dppp) | Facilitates the catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

Table 3: Typical components for a Suzuki-Miyaura coupling reaction involving this compound.

Kumada, Hiyama, and Stille Coupling Applications

The carbon-bromine bond in this compound presents a reactive site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Among the most powerful methods for this transformation are the Kumada, Hiyama, and Stille couplings. These reactions typically employ palladium or nickel catalysts to couple an organic halide with an organometallic reagent.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For a substrate like this compound, a primary alkyl bromide, the Kumada coupling would offer a direct route to introduce a variety of alkyl or aryl groups at the terminus of the propyl chain. The reaction is known to be effective for coupling tertiary alkyl Grignard reagents with aryl bromides using nickel catalysts, suggesting its potential applicability for primary alkyl halides as well. rhhz.net The general mechanism proceeds via oxidative addition of the alkyl bromide to the low-valent metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the coupling partner in a palladium-catalyzed reaction with an organic halide. organic-chemistry.org A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicate (B1173343) species that is more reactive in the transmetalation step. organic-chemistry.orgnumberanalytics.com The reaction is valued for the low toxicity and stability of organosilane reagents. organic-chemistry.org While specific examples employing this compound are not extensively documented, the reaction's tolerance for various functional groups and its successful application with other alkyl halides make it a viable synthetic strategy. nih.govresearchgate.net

Stille Coupling: In the Stille coupling, an organostannane (organotin) reagent is coupled with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.org The reaction is highly versatile with respect to the coupling partners and is generally tolerant of a wide array of functional groups, which would be advantageous for a substrate containing a tertiary amine like the piperidine (B6355638) ring. organic-chemistry.orgchimia.ch The mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. harvard.edu The primary drawback is the toxicity of the organotin compounds. organic-chemistry.org

| Coupling Reaction | Organometallic Reagent (R-M) | Typical Catalyst | Key Activator/Additive | Potential Product |

|---|---|---|---|---|

| Kumada | R-MgX (Grignard Reagent) | Ni or Pd complexes | None required | 1-(3-R-propyl)piperidine |

| Hiyama | R-SiR'₃ (Organosilane) | Pd complexes | Fluoride source (e.g., TBAF) | 1-(3-R-propyl)piperidine |

| Stille | R-SnR'₃ (Organostannane) | Pd complexes | Often none; Cu(I) salts can accelerate | 1-(3-R-propyl)piperidine |

Mechanistic Elucidation of Catalytic Transformations

The mechanisms of the Kumada, Hiyama, and Stille couplings, while distinct in their specific reagents, share a common catalytic cycle centered on a palladium or nickel catalyst. Understanding this cycle is crucial for optimizing reaction conditions and predicting outcomes.

The generally accepted mechanism consists of three primary steps:

Oxidative Addition: The cycle begins with the low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserting into the carbon-bromine bond of this compound. This step oxidizes the metal (e.g., to Pd(II) or Ni(II)) and forms an organometal-halide intermediate.

Transmetalation: The organometallic coupling partner (Grignard, organosilicate, or organostannane) transfers its organic group to the metal center, displacing the halide. This is often the rate-determining step and, in the case of Hiyama coupling, requires activation of the silicon reagent to facilitate the transfer. organic-chemistry.org

Reductive Elimination: The two organic groups on the metal center—the 3-piperidinopropyl group and the newly transferred group—couple together, forming the final product. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. nih.gov

While this Pd(0)/Pd(II) cycle is widely accepted for many cross-coupling reactions, mechanistic studies on related systems have revealed alternative pathways. organic-chemistry.orgorganic-chemistry.org For instance, in nickel-catalyzed Kumada couplings, a Ni(I)-Ni(III) catalytic cycle has been proposed, particularly when dealing with alkyl electrophiles. rhhz.net Some transformations may also involve radical intermediates, which can be inferred from the formation of unexpected side products, such as those from cyclization. rhhz.net Detailed mechanistic investigations, including kinetic studies, isotopic labeling, and computational analysis, are essential for fully understanding the specific pathways at play in transformations involving this compound. nih.govresearchgate.netescholarship.org

Intramolecular Cyclization and Ring-Forming Reactions

The structure of this compound, featuring a nucleophilic tertiary amine and an electrophilic three-carbon chain ending in a good leaving group (bromide), is perfectly suited for intramolecular cyclization. This reaction provides a direct route to bicyclic nitrogen-containing heterocycles.

Formation of Fused and Spirocyclic Piperidine Derivatives

The most direct intramolecular reaction of this compound is an N-alkylation, where the piperidine nitrogen attacks the terminal carbon of the bromopropyl chain, displacing the bromide ion. This process results in the formation of a new six-membered ring fused to the original piperidine ring. The product is a quaternary ammonium (B1175870) salt, specifically an indolizidinium bromide. The cyclization of the related S-methyl-2-(3'-bromopropyl)piperidine similarly affords a fused bicyclic salt. datapdf.com Such fused systems are core structures in various alkaloids. mdpi.com

Spirocyclic piperidine derivatives can also be synthesized, often through a two-step process involving quaternization. For example, the reaction of a piperidine ring with a dihaloalkane like 1,4-dibromobutane (B41627) or 1,5-dibromopentane (B145557) leads to the formation of N-spirocyclic quaternary ammonium cations. acs.org This involves an initial intermolecular alkylation followed by an intramolecular cyclization.

| Starting Material Type | Reaction Type | Resulting Structure | Product Class |

|---|---|---|---|

| This compound | Intramolecular N-alkylation | Fused bicyclic system | Indolizidinium salt |

| Piperidine + Dihaloalkane (e.g., 1,4-dibromobutane) | Intermolecular alkylation followed by intramolecular cyclization | Spirocyclic system | Spirocyclic quaternary ammonium salt acs.org |

Competition with Intermolecular Reactions

While intramolecular cyclization is often favored due to the proximity of the reacting centers (an entropy effect), it must compete with potential intermolecular reactions. psu.edu The piperidine nitrogen of one molecule can react with the bromopropyl chain of another molecule, leading to dimerization or polymerization. The outcome of this competition is highly dependent on reaction conditions.

Key factors influencing the reaction pathway include:

Concentration: High concentrations tend to favor intermolecular reactions, as the probability of collision between two different molecules increases. Intramolecular reactions are typically favored under high dilution conditions.

Solvent: The choice of solvent can influence reaction rates by stabilizing transition states. Polar aprotic solvents can enhance the rate of SN2 reactions.

Base/Nucleophile: In the presence of other, stronger nucleophiles, an intermolecular reaction might predominate over the internal cyclization. Conversely, in a basic medium designed to facilitate the cyclization of a related precursor, the intramolecular pathway can be the sole observed reaction, yielding the cyclic product in high yield. psu.edu

For substrates like 1-(3-bromoalkyl)uracils, it has been noted that intramolecular O-alkylation can occur as a competing process with the expected intermolecular N-alkylation of other uracil (B121893) derivatives. psu.edu This highlights that the balance between these pathways is delicate and can be directed by careful control of the reaction environment.

Other Significant Transformations

Quaternization of the Piperidine Nitrogen

Quaternization is a fundamental reaction of tertiary amines, including the piperidine nitrogen in this compound. This reaction involves the alkylation of the nitrogen atom, converting the tertiary amine into a quaternary ammonium salt. This transformation is significant as it introduces a permanent positive charge and can be used to synthesize a variety of functional materials and ionic liquids.

The reaction of the piperidine moiety with an alkylating agent, such as methyl iodide, results in the formation of an N-methyl-N-(3-bromopropyl)piperidinium salt. rsc.org The quaternization is often quantitative. rsc.org The rate of alkylation of tertiary amines can be competitive with that of secondary amines. nih.gov Besides simple alkyl halides, dihaloalkanes are also used to create more complex structures. For instance, reacting a piperidine derivative with 1,5-dibromopentane or 1,4-dibromobutane can lead to cyclo-quaternization, forming N-spirocyclic quaternary ammonium cations. acs.org However, significant steric hindrance can prevent the quaternization of a tertiary alkyl piperidine. acs.org

| Piperidine Substrate | Alkylating Agent | Product Type | Reference |

|---|---|---|---|

| Piperidine-functionalized polymer | Methyl Iodide | N,N-dimethyl piperidinium (B107235) cation (after initial methylation) | acs.org |

| Piperidine-functionalized polymer | 1,5-Dibromopentane | N-spirocyclic quaternary ammonium cation | acs.org |

| Piperidine-functionalized polymer | 1,4-Dibromobutane | N-spirocyclic quaternary ammonium cation | acs.org |

| Piperidine | Propargylic bromide | Quaternary ammonium salt | nih.gov |

Applications in Complex Molecule Synthesis and Academic Research

A Key Synthetic Intermediate in Heterocyclic Chemistry

In the realm of heterocyclic chemistry, 1-(3-bromopropyl)piperidine serves as a foundational component for constructing diverse and intricate molecular frameworks.

Precursor for Structurally Diverse Piperidine (B6355638) Derivatives and Analogues

The primary application of this compound lies in its ability to act as a precursor for a vast range of piperidine derivatives. Through reactions with various nucleophiles, the bromopropyl chain can be readily modified to introduce different functional groups and extend the molecular structure. For instance, it can be reacted with amines, phenols, and other nucleophilic species to generate a library of substituted piperidine compounds. nih.gov This versatility is paramount in the systematic exploration of structure-activity relationships during drug development.

A notable example is the synthesis of 1-(alkyl)-3-phenylpiperidine-2,6-diones, where this compound is condensed with appropriate amines to yield N-substituted derivatives. nih.gov These derivatives have been investigated for their potential antiviral activities. nih.gov

Synthesis of Fused and Bridged Ring Systems Incorporating Piperidine Frameworks

Beyond simple derivatives, this compound is instrumental in the construction of more complex fused and bridged ring systems. These rigid structures are of great interest in medicinal chemistry as they can lock a molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for biological targets. nih.gov The synthesis of these systems often involves intramolecular cyclization reactions, where the bromopropyl chain reacts with another part of the molecule to form a new ring.

For example, the synthesis of tetracyclic intermediates for madangamine D, a complex marine alkaloid, has utilized a strategy involving the alkylation of a lactam with 2-(3-bromopropyl)-1,3-dioxolane, a related bromo-intermediate, to introduce a key side chain necessary for subsequent ring closures. researchgate.net While not directly using this compound, this highlights the utility of the bromopropyl functional group in building complex, multi-ring systems. The principles of such cyclizations are fundamental to the construction of various fused and bridged heterocyclic compounds. slideshare.net

Building Block for Biologically Relevant Scaffolds and Chemical Probes

The piperidine ring is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. pjps.pk Consequently, this compound is a valuable building block for creating novel therapeutic agents and chemical probes to investigate biological processes.

Development of Pharmacophores for Receptor Modulation

The development of ligands that can modulate the activity of specific receptors is a cornerstone of modern drug discovery. The piperidine scaffold is a common feature in ligands for various receptors, including G protein-coupled receptors (GPCRs) and ion channels. By incorporating this compound into a molecule, medicinal chemists can introduce the piperidine motif, which can be crucial for receptor recognition and binding.

For example, piperidine derivatives have been explored as antagonists for the P2Y14 receptor, with bridged piperidine analogues being synthesized to enhance drug-like properties. nih.gov The synthesis of such analogues often starts from bromo-intermediates, demonstrating the importance of reagents like this compound. Furthermore, the development of predictive pharmacophore models often identifies the piperidine ring as a key feature for biological activity. nih.gov

Construction of Ligands for Specific Protein-Ligand Interactions

The design of ligands that bind with high affinity and specificity to a target protein is a central goal in drug development. The versatile nature of this compound allows for its incorporation into a variety of molecular scaffolds to optimize interactions with a protein's binding site. The bromopropyl chain can be used to link the piperidine moiety to other chemical fragments, enabling the exploration of different binding modes and the establishment of key interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov

Research into inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease, has involved the synthesis of hybrid structures containing an N-benzyl piperidine moiety, showcasing the importance of the piperidine scaffold in designing potent inhibitors. mdpi.com Similarly, the discovery of sigma receptor 1 (S1R) ligands has been advanced through the screening of piperidine-based compound libraries. nih.gov

Applications in Multi-Target Directed Ligand Design

Multi-target-directed ligands (MTDLs) are an emerging therapeutic strategy, particularly for complex diseases like Alzheimer's, where multiple biological pathways are dysregulated. nih.govrsc.org This approach involves designing a single molecule that can interact with two or more distinct biological targets. The piperidine scaffold, often introduced using reagents like this compound, is a common component in the design of MTDLs. nih.gov

For instance, novel multi-target ligands for dopamine (B1211576) and serotonin (B10506) receptors, aimed at treating schizophrenia, have been synthesized based on indazole and piperazine (B1678402) scaffolds, where the linker connecting these pharmacophores can be constructed using intermediates derived from reactions involving bromopropyl groups. tandfonline.com The ability to combine different pharmacophoric elements through a linker derived from this compound is a powerful tool in the development of MTDLs.

Conjugation Chemistry and Bioconjugation Strategies

The presence of a terminal bromine atom on the propyl chain of this compound makes it an effective electrophile, readily participating in nucleophilic substitution reactions. This reactivity is harnessed in conjugation chemistry and bioconjugation, where the piperidine-containing moiety can be covalently attached to other molecules to impart specific properties.

The 3-bromopropyl group serves as a key electrophilic handle for the covalent labeling of biomolecules. This strategy relies on the reaction between the electrophilic carbon-bromine bond and a nucleophilic functional group present on the target biomolecule, such as a thiol or an amine. This reaction forms a stable covalent bond, effectively tethering the piperidine-containing fragment to the target.

Research has also demonstrated the use of haloalkyl groups, such as the 3-bromopropyl group, in proximity-induced chemistry for protein therapeutics. nih.gov In these strategies, the reactive handle is brought into close proximity with a target residue, leading to a highly specific covalent modification. nih.gov This method has been utilized for the site-specific crosslinking of proteins. nih.gov

The electrophilic nature of this compound and its derivatives is also exploited in the labeling of nucleic acids and the creation of fluorescent probes for their detection. The development of fluorescent dyes that can specifically bind to and report on the presence and conformation of DNA and RNA is crucial for understanding their biological roles.

The general strategy involves incorporating the this compound moiety into a fluorophore scaffold. The resulting molecule can then react with nucleophilic sites on nucleic acids, leading to covalent labeling. Alternatively, the piperidine group can be quaternized to create a cationic center, which enhances the non-covalent binding affinity of the probe for the negatively charged phosphate (B84403) backbone of nucleic acids through electrostatic interactions.

For instance, research into fluorescent probes for G-quadruplex nucleic acids has involved the synthesis of various heterocyclic compounds, some of which are prepared using precursors like 1,3-dibromopropane (B121459), a related bromoalkylating agent. bioacts.com The development of clickable fluorescent dyes, which can be attached to biomolecules through bioorthogonal ligation, represents another avenue where functionalized piperidines could be employed. nih.gov These dyes are essential for the multicolor imaging of proteins and nucleic acids. nih.gov

| Research Finding | Application | Compound Class |

| Utilization of haloalkyl groups for proximity-induced covalent protein modification. nih.gov | Development of covalent protein inhibitors and chemical probes. | Haloalkyl-functionalized ligands |

| Synthesis of heterocyclic compounds for G-quadruplex nucleic acid probes. bioacts.com | Fluorescent detection of specific nucleic acid structures. | Heterocyclic dyes |

| Development of "clickable" fluorescent dyes for bioorthogonal imaging. nih.gov | Multicolor imaging of nucleic acids and proteins in biological systems. | Azide- and alkyne-functionalized fluorophores |

Contributions to Materials Science and Functional Polymers

The chemical reactivity and structural properties of this compound make it a valuable precursor in materials science, particularly in the synthesis of functional polymers and the modification of material surfaces.

Monomer for the Synthesis of Functional Polymeric Materials

This compound and its derivatives are utilized as monomers or precursors in the synthesis of piperidinium-containing polymers. These polymers are of significant interest for various applications, most notably as anion exchange membranes (AEMs) for use in alkaline fuel cells and water electrolyzers.

The synthesis of these materials often involves the reaction of piperidine-containing monomers to form a polymer backbone, followed by quaternization of the piperidine nitrogen to introduce cationic sites. These cationic groups are essential for facilitating the transport of anions (hydroxide ions in the case of AEMs) through the membrane. The piperidinium (B107235) group is favored due to its demonstrated high alkaline stability compared to other quaternary ammonium (B1175870) groups. researchgate.netrsc.org

Several synthetic strategies have been developed to incorporate piperidinium moieties into polymer backbones. One approach involves the synthesis of piperidine-functionalized monomers which are then polymerized. For example, piperidine-functionalized fluorene (B118485) monomers have been synthesized and subsequently polymerized to create partially fluorinated copolymers. rsc.org In this process, a precursor like 2,7-dichloro-9,9-bis(3-bromopropyl)-9H-fluorene is reacted with piperidine. rsc.org The resulting polymer can then be quaternized to form the AEM. rsc.org

Another strategy involves the post-polymerization modification of a pre-existing polymer with a piperidine-containing molecule. For instance, polymers with reactive side chains can be grafted with this compound to introduce the piperidinium functionality. Research on poly(styrene-b-(ethylene-co-butylene)-b-styrene) (SEBS) based AEMs has shown the remote grafting of piperidine cations onto the polymer backbone. acs.org

| Polymer Type | Synthetic Strategy | Key Feature of Piperidine | Application |

| Partially fluorinated copolymers | Polymerization of piperidine-functionalized fluorene monomers. rsc.org | Forms stable piperidinium head groups after quaternization. | Anion Exchange Membranes (AEMs) |

| Poly(aryl ether sulfone) based AEMs | Quaternization of a tertiary amine-containing polymer with agents like (3-bromopropyl)trimethylammonium bromide. researchgate.net | Provides alkaline-stable cationic sites. | Anion Exchange Membranes (AEMs) |

| Poly(bis-piperidinium) based AEMs | Nucleophilic reaction between a bis-piperidine monomer and bifunctional alkyl bromides. dtu.dk | Forms the main-chain cationic poly(ionic liquid). | Anion Exchange Membranes (AEMs) |

| SEBS-based AEMs | Remote grafting of piperidine cations onto a polymer backbone. acs.org | Introduces stable cationic groups with a flexible spacer. | Anion Exchange Membranes (AEMs) |

Precursors for Surface Modification and Coating Applications

The reactivity of the bromopropyl group enables the use of this compound as a precursor for the chemical modification of surfaces. By grafting this molecule onto the surface of a material, the properties of that surface can be significantly altered, for example, by introducing the basic and nucleophilic character of the piperidine ring or by creating a positively charged surface after quaternization.

This surface functionalization can be applied to a wide range of materials, including polymers and inorganic substrates. The general principle involves reacting the 3-bromopropyl group with a suitable functional group present on the surface of the material. For instance, surfaces containing hydroxyl or amine groups can undergo nucleophilic substitution with this compound.

An example of this approach is the modification of polydopamine (pDA) coatings. Piperidine can be incorporated into the pDA backbone through nucleophilic reactions with the oxidized quinone units of dopamine. researchgate.net This process allows for the functionalization of the pDA surface with piperidine moieties, which can then influence the surface's chemical and physical properties. researchgate.net

Furthermore, piperidine-containing compounds have been investigated for the preparation of bioactive films for applications such as drug delivery. nih.gov While not directly using this compound, the synthesis of piperidine-based sodium alginate/poly(vinyl alcohol) films demonstrates the utility of incorporating piperidine groups into polymeric matrices to confer specific functionalities. nih.gov The development of such coatings can be crucial for improving the biocompatibility of medical devices or creating surfaces with specific catalytic or separation properties. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies Focused on Structural Elucidation and Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed structure of 1-(3-bromopropyl)piperidine in solution. asianpubs.org Analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide insights into the compound's conformation and the spatial relationships between atoms.

The piperidine (B6355638) ring in N-alkyl piperidines typically exists in a dynamic equilibrium between two chair conformations. asianpubs.org For this compound, the propyl group attached to the nitrogen atom can occupy either an equatorial or an axial position. The equatorial conformation is generally more stable due to reduced steric hindrance. nih.gov

Two-dimensional NMR experiments, such as NOESY, can confirm the predominant conformation by detecting through-space interactions between protons. ipb.ptrsc.org For instance, correlations between the protons on the propyl chain and specific protons on the piperidine ring would help to define the orientation of the side chain relative to the ring. Variable temperature NMR studies can further probe the dynamics of the ring inversion and the rotation around the C-N and C-C bonds. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C2/C6-H | ~2.3-2.5 (m) | ~54.5 |

| Piperidine C3/C5-H | ~1.5-1.6 (m) | ~26.0 |

| Piperidine C4-H | ~1.4-1.5 (m) | ~24.5 |

| N-CH₂ (propyl) | ~2.4-2.6 (t) | ~58.0 |

| -CH₂- (propyl) | ~1.9-2.1 (m) | ~30.0 |

| CH₂-Br (propyl) | ~3.4-3.6 (t) | ~33.0 |

Note: Predicted values are based on typical ranges for N-alkyl piperidines and propyl bromide derivatives. Actual values may vary based on solvent and experimental conditions. m = multiplet, t = triplet.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of this compound. measurlabs.com By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can provide an exact mass that corresponds to a unique molecular formula, C₈H₁₆BrN in this case. nih.govtecnofrom.com This technique distinguishes the target compound from isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of the protonated molecule. scielo.brresearchgate.net This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, fragmentation is expected to occur at the weakest bonds, primarily involving the piperidine ring and the bromopropyl side chain. ojp.gov

Table 2: Molecular Formula and Exact Mass Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₆BrN | nih.gov |

| Monoisotopic Mass | 205.04661 Da | nih.gov |

Table 3: Predicted ESI-MS/MS Fragmentation Pathways for [M+H]⁺ Ion

| m/z of Fragment Ion | Proposed Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 126 | [M+H - HBr]⁺ | Loss of a neutral hydrogen bromide molecule from the protonated parent ion. |

| 98 | [C₆H₁₂N]⁺ | Cleavage of the bond between the first and second carbon of the propyl chain, resulting in a piperidinemethyl cation. |

| 84 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring itself, often initiated by alpha-cleavage adjacent to the nitrogen atom. |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring. scielo.br |

Note: These are predicted fragmentation pathways based on the general behavior of N-alkyl piperidines and bromoalkanes in ESI-MS/MS.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring its synthesis. rsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

Purity Assessment: HPLC, particularly reversed-phase HPLC (RP-HPLC), can effectively separate this compound from non-polar and polar impurities, such as unreacted starting materials (e.g., piperidine, 1,3-dibromopropane) or by-products. nih.govresearchgate.net A pure sample will ideally show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to quantify the purity, which is often required to be above 98% for many applications. rsc.org

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. derpharmachemica.comcdnsciencepub.com It is well-suited for analyzing volatile compounds like this compound. The gas chromatogram provides information on the number of components in a sample, while the mass spectrum for each component peak allows for positive identification. tandfonline.com

Reaction Progress Monitoring: During the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at different time intervals and analyzed by HPLC or GC-MS. This allows chemists to track the consumption of reactants and the formation of the desired product, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurity formation. researchgate.net

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| HPLC | C18 reversed-phase (e.g., 250 x 4.6 mm) | Acetonitrile (B52724)/Water gradient with an additive like phosphoric acid or formic acid. researchgate.netsielc.com | UV (if derivatized) or Evaporative Light Scattering Detector (ELSD) |

| GC-MS | Capillary column (e.g., DB-1 or SE-52) | Helium | Mass Spectrometer (Electron Ionization - EI) |

X-ray Crystallography for Elucidating Solid-State Molecular Architecture and Intermolecular Interactions

The crystal structure would reveal the conformation of the piperidine ring, which is expected to adopt a stable chair conformation. asianpubs.orgresearchgate.net It would also show the torsional angles of the flexible bromopropyl chain.

Table 5: Illustrative Crystallographic Data for a Substituted Piperidine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.31 |

| b (Å) | 8.88 |

| c (Å) | 25.83 |

| β (°) | 90.5 |

| Volume (ų) | 1218 |

| Z (molecules/unit cell) | 4 |

Note: This data is illustrative, based on published structures of similar piperidine derivatives, and does not represent experimentally determined values for this compound. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-dibromopropane (B121459) |

| This compound |

| This compound hydrobromide |

Computational and Theoretical Investigations of 1 3 Bromopropyl Piperidine Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of 1-(3-bromopropyl)piperidine. These methods, rooted in quantum mechanics, offer a detailed view of the molecule at the atomic and subatomic levels. mpg.de

Analysis of Potential Energy Surfaces for Reaction Pathways

A potential energy surface (PES) is a multidimensional representation of the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org For a reaction to occur, molecules must traverse this energy landscape, moving from reactants to products through the path of least energy. libretexts.org The highest point on this path corresponds to the transition state. libretexts.org

Computational methods can map out the PES for reactions involving this compound. This allows for the identification of the most favorable reaction pathways and the calculation of activation energies. For instance, in nucleophilic substitution reactions, where the bromine atom is replaced, the PES can reveal the energy changes as the nucleophile approaches and the bromide ion departs. These calculations are essential for understanding reaction kinetics and mechanisms.

Frontier Molecular Orbital Theory and Electron Density Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

The energy and shape of the HOMO and LUMO of this compound determine its reactivity. The HOMO is primarily associated with the lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring, making it a nucleophilic center. The LUMO is largely localized around the C-Br bond, specifically on the carbon atom attached to the bromine, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. taylorandfrancis.com

Electron density analysis further elucidates the reactive sites within the molecule. Regions of high electron density are prone to electrophilic attack, while areas with lower electron density are susceptible to nucleophilic attack. In this compound, the nitrogen atom possesses a high electron density, confirming its nucleophilic character. Conversely, the carbon atom bonded to the bromine atom has a lower electron density due to the electronegativity of bromine, making it an electrophilic site.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. nih.gov These simulations are invaluable for studying the conformational flexibility of this compound and the influence of the surrounding solvent. claudiozannoni.it

The piperidine ring can adopt several conformations, with the chair conformation being the most stable. The 3-bromopropyl side chain also possesses rotational freedom around its single bonds. MD simulations can explore the different possible conformations and their relative populations, providing insight into the molecule's three-dimensional structure in solution. mdpi.com

Solvents can have a significant impact on reaction rates and mechanisms. ajgreenchem.com MD simulations can explicitly model the interactions between this compound and solvent molecules. Polar solvents, for example, can stabilize charged intermediates and transition states in nucleophilic substitution reactions, thereby accelerating the reaction rate. By simulating the system in different solvents, it is possible to predict and understand these solvent effects on a molecular level. claudiozannoni.it

Mechanistic Studies and Transition State Elucidation

Computational methods are powerful tools for investigating reaction mechanisms and identifying the elusive transition states. nih.govnih.govresearchgate.net For reactions involving this compound, such as intramolecular cyclization to form a bicyclic quaternary ammonium (B1175870) salt, quantum chemical calculations can be used to locate the transition state structure.

By calculating the energies of the reactants, products, and transition state, the activation energy and reaction enthalpy can be determined. This information is crucial for understanding the feasibility and kinetics of the reaction. Furthermore, analysis of the transition state's geometry and electronic structure can provide detailed insights into the bond-breaking and bond-forming processes that occur during the reaction.

Structure-Activity Relationship (SAR) Studies via Computational Modeling in Chemical Biology Contexts

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govacs.org Computational modeling plays a vital role in modern SAR studies of piperidine derivatives. nih.govnih.gov

For instance, this compound can serve as a scaffold for the synthesis of various biologically active compounds. plos.org By computationally modifying the structure of this compound and predicting the effect of these modifications on its binding affinity to a biological target, such as a receptor or enzyme, researchers can design more potent and selective molecules. nih.govresearchgate.net

Molecular docking, a common computational technique, can predict the preferred binding mode and affinity of a ligand to a macromolecular target. By docking a series of this compound derivatives into the active site of a target protein, it is possible to build a 3D-QSAR (Quantitative Structure-Activity Relationship) model. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more promising drug candidates.

Future Directions and Emerging Research Areas

Sustainable and Green Chemistry Approaches for Synthesis

The traditional synthesis of N-alkylated piperidines often involves the use of hazardous reagents and solvents. Modern research is increasingly focused on developing sustainable and green synthetic methodologies to mitigate environmental impact.

Key Research Thrusts:

Renewable Energy Sources: A promising approach involves harnessing renewable energy sources, such as concentrated solar radiation (CSR), for chemical synthesis. CSR has been successfully used as an energy source for the reductive amination of aromatic aldehydes to produce 1,4-disubstituted piperazines, achieving faster reaction times and higher yields with significantly lower energy consumption. researchgate.net This technology could be adapted for the synthesis of 1-(3-bromopropyl)piperidine.

Green Solvents and Solvent-Free Reactions: The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. acsgcipr.org Research is exploring the use of water as a solvent for reactions such as the intramolecular cyclization of Mannich bases to yield substituted piperidinols. mdpi.com Furthermore, solvent-free techniques like ball milling are emerging as a powerful alternative for synthesizing pharmaceutically important molecules, eliminating the need for large quantities of solvents and minimizing waste. rsc.org

Atom-Economic Catalytic Methods: Catalytic methods that maximize the incorporation of all starting materials into the final product are highly desirable. Ruthenium- and iron-based catalysts are being investigated for the decarboxylative N-alkylation of α-amino acids, providing a waste-free strategy for creating N-substituted cyclic amines. researchgate.net Direct N-alkylation of amino acid esters and amides with alcohols, catalyzed by ruthenium, is another atom-economic approach where water is the only byproduct. researchgate.net

| Green Chemistry Approach | Description | Potential Advantage for this compound Synthesis |

| Concentrated Solar Radiation (CSR) | Utilizes solar energy to drive chemical reactions, such as reductive amination. researchgate.net | Reduced energy consumption, faster reactions, higher yields. researchgate.net |

| Water-Mediated Synthesis | Employs water as a reaction solvent, avoiding hazardous organic solvents. mdpi.com | Environmentally benign, improved safety profile. |

| Solvent-Free Ball Milling | A mechanochemical method that avoids the use of bulk solvents. rsc.org | Minimizes solvent waste, enables unique reaction pathways. rsc.org |

| Catalytic N-Alkylation | Uses catalysts (e.g., Ru, Fe) for direct and atom-economic N-alkylation reactions. researchgate.net | High atom economy, reduces byproducts, potential use of renewable feedstocks. researchgate.net |

Development of Novel Catalytic Systems for Selective Derivatization

The development of new catalytic systems is crucial for the selective functionalization of the this compound scaffold, enabling the synthesis of complex molecules with tailored properties.

Emerging Catalytic Strategies:

Transition Metal Catalysis:

Palladium: Palladium catalysts are widely used for cross-coupling reactions. However, recent studies on Pd-NHC (N-heterocyclic carbene) complexes in Mizoroki-Heck reactions have revealed that the catalytic activity can be dominated by the in-situ formation of palladium nanoparticles, rather than a stable molecular catalyst. acs.org Understanding and controlling this catalyst evolution is key to developing more robust catalytic systems.

Nickel: Nickel-catalyzed reactions are gaining prominence as a cost-effective alternative to palladium. news-medical.net Nickel catalysts have been shown to be effective in the cyclization of 1,7-ene-dienes with high enantioselectivity. mdpi.com

Gold and Rhodium: Gold(I) complexes catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com Rhodium catalysts have proven effective for the synthesis of 3-substituted piperidines under mild conditions. mdpi.com

Cobalt: Cobalt(II) catalysts have been used for the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines. mdpi.com

Organic Catalysis: Piperidine (B6355638) itself can act as an efficient organic catalyst for the derivatization of oligosaccharides with malononitrile, highlighting the potential for metal-free catalytic systems. researchgate.net

Biocatalysis: A novel two-stage process combining biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling simplifies the synthesis of complex piperidines. news-medical.net This modular approach allows for the efficient creation of 3D molecules, reducing the number of synthetic steps and reliance on expensive precious metals. news-medical.net

| Catalyst System | Reaction Type | Application in Derivatization |

| Palladium-NHC | Mizoroki-Heck Reaction | C-C bond formation, understanding nanoparticle formation is key. acs.org |

| Nickel Complexes | Cyclization, Cross-Coupling | Enantioselective synthesis, cost-effective C-C bond formation. mdpi.comnews-medical.net |

| Gold(I) Complexes | Oxidative Amination | Synthesis of functionalized piperidines from alkenes. mdpi.com |

| Biocatalysis/Nickel Electrocatalysis | C-H Oxidation / Radical Cross-Coupling | Modular and streamlined synthesis of complex piperidines. news-medical.net |

| Piperidine (Organic Catalyst) | Derivatization | Metal-free catalysis for specific transformations. researchgate.net |

Expanding the Scope of Bio-conjugation and Bio-imaging Applications

The electrophilic 3-bromopropyl group makes this compound an attractive building block for bio-conjugation, the process of covalently linking molecules to biomolecules such as proteins or RNA. thermofisher.com This opens up avenues for developing novel probes for bio-imaging and targeted therapeutics.

Future Application Areas:

Fluorescent Probes and Bio-imaging: The piperidine scaffold is a component of various imaging agents. For instance, piperidine derivatives with hydroxyl groups are used in developing fluorescent probes for the selective labeling of biological targets. chemshuttle.com The 3-bromopropyl handle of this compound can be used to attach fluorophores, such as quantum dots or carbon dots, to create advanced bio-imaging agents. researchgate.netnih.gov A recent development involves the synthesis of fluorophores with reactive alkyl handles, similar to the bromopropyl group, for covalent attachment to RNA aptamers, enabling real-time imaging of RNA in living cells. beilstein-journals.org

Targeted Drug Delivery: Bio-conjugation can be used to link cytotoxic drugs to targeting moieties (e.g., antibodies), a strategy employed in antibody-drug conjugates (ADCs). The this compound linker could be used to attach piperidine-containing therapeutic agents to such targeting systems.

Development of Novel Bio-conjugation Chemistries: Research into new bio-conjugation methods continues to expand the toolkit available to chemists. Phenyl-1,2,4-triazoline-3,5-diones (PTADs) are promising reagents for the chemoselective modification of tyrosine residues in proteins over a wide pH range. mdpi.com The principles behind such selective reactions could inspire the design of novel piperidine-based linkers with unique reactivity profiles.

| Application Area | Role of this compound | Key Research Directions |

| Bio-imaging | Linker to attach fluorophores (e.g., quantum dots, carbon dots) to targeting molecules. researchgate.netnih.gov | Development of novel, highly specific imaging probes for diagnostics and research. chemshuttle.combeilstein-journals.org |

| Bio-conjugation | Covalent attachment of the piperidine moiety to biomolecules like proteins or RNA. thermofisher.com | Creating targeted therapeutics and probes for studying biological processes. |

| RNA Labeling | The bromopropyl group serves as an electrophilic handle for covalent attachment to RNA aptamers. beilstein-journals.org | Real-time tracking of RNA dynamics within living cells. beilstein-journals.org |

Advanced Computational Design and Predictive Modeling of Reactivity and Applications

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules and materials. In silico methods can predict the reactivity, biological activity, and other properties of compounds like this compound and its derivatives, guiding experimental work and reducing costs.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. Such models have been developed for piperidine derivatives to predict their toxicity and their activity as CCR5 antagonists. nih.govresearchgate.net These models use various descriptors (structural, electronic, topological) to build predictive equations, which can then be used to screen virtual libraries of compounds. tandfonline.com

Molecular Docking and Dynamics: These methods simulate the interaction of a molecule with a biological target, such as a protein receptor or enzyme. This can help identify potential biological targets for piperidine derivatives and elucidate their mechanism of action at the molecular level. researchgate.netclinmedkaz.org

Density Functional Theory (DFT): DFT calculations are used to model the electronic structure of molecules, providing insights into their reactivity and stability. mdpi.com For example, DFT can be used to model the transition states of reactions involving this compound, predicting which reaction pathways are most favorable.

Prediction of Activity Spectra for Substances (PASS): This online tool predicts the likely biological activities of a compound based on its structure. It has been used to evaluate new piperidine derivatives, suggesting potential applications in treating cancer and central nervous system diseases. clinmedkaz.org

| Computational Method | Description | Application for this compound |

| QSAR | Statistical models relating chemical structure to biological activity. nih.govresearchgate.net | Predicting toxicity and pharmacological activity of new derivatives. nih.govresearchgate.net |

| Molecular Docking/Dynamics | Simulating the binding of a molecule to a biological target. researchgate.netclinmedkaz.org | Identifying potential protein targets and understanding binding modes. researchgate.netclinmedkaz.org |

| Density Functional Theory (DFT) | Quantum mechanical modeling to predict electronic structure and reactivity. mdpi.com | Modeling reaction mechanisms and predicting compound stability. |

| PASS (Prediction of Activity Spectra) | In silico tool to predict the spectrum of biological activities. clinmedkaz.org | Guiding preclinical studies by identifying promising therapeutic areas. clinmedkaz.org |

Q & A

Q. What are the established synthetic routes for 1-(3-bromopropyl)piperidine?

The compound is typically synthesized via alkylation reactions. For example, it has been used as an alkylating agent in the preparation of substituted cyclic guanidines. A common method involves reacting piperidine with 1,3-dibromopropane under basic conditions (e.g., sodium hydride in tetrahydrofuran (THF)), followed by purification via column chromatography . Alternative routes may employ potassium carbonate (K₂CO₃) as a milder base, though yields may vary (e.g., 40% reported in some cases) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for structural confirmation. Mass spectrometry (MS) and infrared (IR) spectroscopy can further validate molecular weight and functional groups. For example, ¹H NMR in THF-d₈ typically shows signals for the piperidine ring (δ 1.4–2.6 ppm) and the bromopropyl chain (δ 3.4–3.6 ppm for Br-CH₂) .

Q. What safety protocols are recommended for handling this compound?

Due to its alkylating potential and bromine content, strict precautions are necessary:

- Use personal protective equipment (PPE: gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Store in a dry, cool environment away from oxidizers. Safety data sheets for analogous brominated piperidines emphasize avoiding skin contact and ensuring proper ventilation .

Advanced Research Questions

Q. How can reaction yields be optimized in alkylation reactions using this compound?

Yield optimization requires addressing:

- Base selection : Strong bases like NaH improve reactivity but may increase side reactions; milder bases (K₂CO₃) reduce byproducts but slow kinetics .

- Solvent choice : Polar aprotic solvents (THF, DMF) enhance nucleophilicity.

- Temperature control : Room temperature or mild heating (40–60°C) balances reaction rate and selectivity.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) improves separation of alkylated products .

Q. What mechanistic insights explain the reactivity of the bromopropyl group in nucleophilic substitutions?

The bromine atom acts as a good leaving group due to its polarizability, facilitating SN2 mechanisms. Steric hindrance from the piperidine ring, however, may favor SN1 pathways in bulky environments. Competing elimination (E2) can occur at elevated temperatures, necessitating careful control of reaction conditions .

Q. How do structural modifications of this compound impact its application in multi-step syntheses?

The bromopropyl moiety serves as a versatile linker in drug discovery. For example:

- Functionalization : The bromide can be displaced by amines or thiols to generate tertiary amines or sulfides.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable arylpiperidine derivatives. Case studies show its use in synthesizing guanidine-based bioactive molecules and indole-piperidine hybrids .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is recommended. Common impurities include unreacted 1,3-dibromopropane and dehydrohalogenation byproducts. Gas chromatography-mass spectrometry (GC-MS) can identify volatile contaminants .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported reaction yields for this compound?

Variations in yields (e.g., 40% vs. higher literature values) may stem from:

- Purity of starting materials : Impurities in 1,3-dibromopropane can hinder reactivity.

- Workup procedures : Incomplete extraction or chromatography conditions. Reproducibility requires strict adherence to documented protocols and validation via independent synthesis .

Methodological Frameworks

Q. What experimental design principles apply to studies involving this compound?

Employ the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.